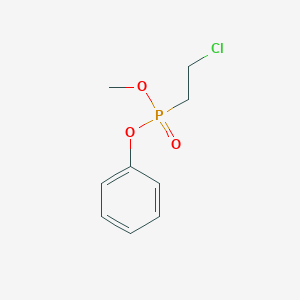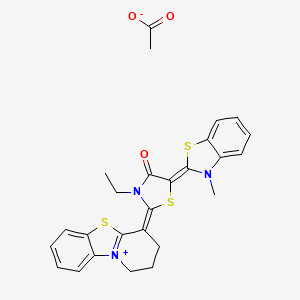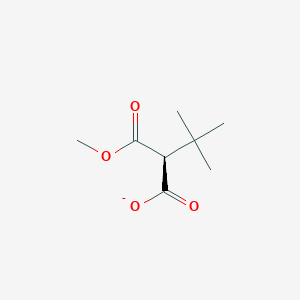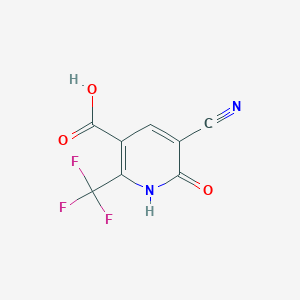![molecular formula C11H18NO4P B12559120 Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate CAS No. 184957-19-5](/img/structure/B12559120.png)
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxypyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. Additionally, the pyridine ring can coordinate with metal ions, influencing the activity of metalloproteins .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(pyridin-2-yl)methyl]phosphonate
- Diethyl [(pyridin-3-yl)methyl]phosphonate
- Diethyl [(pyridin-4-yl)methyl]phosphonate
Uniqueness
Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and binding properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
184957-19-5 |
|---|---|
Molecular Formula |
C11H18NO4P |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-methoxypyridine |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)9-10-6-7-12-11(8-10)14-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
KKJRJYOKVHEOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=NC=C1)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)

![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)

![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)

![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)


